4-(4-Cyanophenoxy)butanoic acid
Description
4-(4-Cyanophenoxy)butanoic acid (CAS: 31419-48-4) is a synthetic organic compound with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol . Structurally, it consists of a butanoic acid backbone substituted with a phenoxy group bearing a cyano (-CN) moiety at the para position. This compound is primarily used in chemical synthesis, including the preparation of boronic acid derivatives for cross-coupling reactions, as evidenced by its role in synthesizing 4-(4-cyanophenoxy)phenylboronic acid .
Properties
CAS No. |
87411-29-8 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-(4-cyanophenoxy)butanoic acid |
InChI |
InChI=1S/C11H11NO3/c12-8-9-3-5-10(6-4-9)15-7-1-2-11(13)14/h3-6H,1-2,7H2,(H,13,14) |
InChI Key |
XESIEDAKGYAATA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 4-(4-cyanophenoxy)butanoic acid are influenced by its substituents and chain length. Below is a detailed comparison with key analogs:
Substituted Phenoxybutanoic Acids
Table 1: Structural and Functional Comparison of Phenoxybutanoic Acid Derivatives
Key Observations :
- Chain Length and Catalytic Efficiency : Compounds with longer chains (e.g., 5-phenylvaleric acid) exhibit superior substrate activity in enzymatic reactions compared to shorter analogs like 4-phenylbutyric acid .
- Substituent Effects: Electron-withdrawing groups (e.g., -CN, -Cl) enhance herbicide activity. For example, 4-(4-chlorophenoxy)butanoic acid (MCPB) and 2,4-DB are potent auxinic herbicides due to their chlorine substituents . In contrast, methoxy groups reduce catalytic efficiency, as seen in 4-(4-methoxyphenoxy)butanoic acid .
- Conformational Flexibility: The torsion angle of the carboxyl group relative to the phenoxy ring affects molecular interactions. For instance, 4-(4-chlorophenoxy)butanoic acid has a HO—C(O)—CH₂—CH₂ torsion angle of 161.6°, slightly twisted compared to the 174.73° angle in 4-(3-methoxyphenoxy)butanoic acid, which may influence binding affinity .
Phenyl-Substituted Butanoic Acids
Table 2: Comparison with Phenylbutanoic Acid Derivatives
Key Observations :
- Biological Activity: Substitutions on the phenyl ring dictate functionality. For example, 4-phenylbutyric acid is a therapeutic agent, while fluorophenyl derivatives like (R)-4-amino-3-(4-fluorophenyl)butanoic acid show promise in drug development .
- Electronic Effects: The cyano group in this compound is strongly electron-withdrawing, enhancing stability in synthetic intermediates compared to alkyl-substituted analogs .
Structure-Activity Relationships (SAR)
Substituent Position: Para-substituted derivatives (e.g., 4-cyano, 4-chloro) generally exhibit higher bioactivity than ortho- or meta-substituted analogs due to optimal steric and electronic interactions .
Chain Length : Extending the carbon chain between the carboxylate and aromatic group improves substrate binding in enzymatic systems (e.g., 5-phenylvaleric acid > 4-phenylbutyric acid) .
Electron-Withdrawing Groups : -CN and -Cl groups enhance herbicide and enzyme substrate activities by increasing electrophilicity and stabilizing transition states .
Preparation Methods
Reaction Overview
This method involves substituting the iodine atom in 4-(4-iodophenoxy)butanoic acid with a cyano group using a palladium catalyst. The reaction proceeds via a cross-coupling mechanism, leveraging dicyanozinc (Zn(CN)₂) as the cyanide source and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst.
Experimental Procedure
-
Reagents :
-
4-(4-Iodophenoxy)butanoic acid (0.5 g, 1.72 mmol)
-
Dicyanozinc (0.25 g, 2.09 mmol)
-
Pd(PPh₃)₄ (0.22 g, 0.19 mmol)
-
Dimethylformamide (DMF, 5 mL)
-
-
Conditions :
-
Temperature: 120°C
-
Atmosphere: Nitrogen
-
Duration: 2 hours
-
-
Workup :
Table 1: Key Parameters for Palladium-Catalyzed Cyanation
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Cyanide Source | Zn(CN)₂ |
| Solvent | DMF |
| Yield | 83% |
| Purity (LRMS) | m/z 188 (M-H)⁻ |
Williamson Ether Synthesis with Subsequent Ester Hydrolysis
Ether Formation
4-Cyanophenol reacts with ethyl 4-bromobutanoate under basic conditions to form ethyl 4-(4-cyanophenoxy)butanoate. This step employs a classic Williamson ether synthesis.
Procedure
Ester Hydrolysis
The ethyl ester is hydrolyzed to the carboxylic acid using aqueous base.
Procedure
Table 2: Williamson Synthesis and Hydrolysis Conditions
| Step | Reagent | Solvent | Yield |
|---|---|---|---|
| Ether Formation | K₂CO₃ | Acetone | 85% |
| Hydrolysis | KOH | MeOH/H₂O | 78% |
Alternative Methods and Considerations
Ullmann-Type Coupling
Copper-mediated coupling of 4-cyanophenol with 4-bromobutanoic acid has been explored, though yields are lower (60–65%) due to side reactions.
Direct Carboxylation
A patent by Fujisawa Pharmaceutical Co. (US5574016A1) describes reacting 4-cyanophenol with γ-butyrolactone under acidic conditions, but this method requires stringent temperature control (>100°C) and results in moderate purity.
Comparative Analysis of Methods
Table 3: Advantages and Limitations of Each Method
| Method | Advantages | Limitations |
|---|---|---|
| Palladium Cyanation | High yield (83%) | Requires expensive catalyst |
| Williamson Synthesis | Scalable, mild conditions | Multi-step process |
| Ullmann Coupling | No palladium required | Low yield (60–65%) |
Q & A
Q. What are the optimal synthetic routes for preparing 4-(4-Cyanophenoxy)butanoic acid, and how can reaction conditions be optimized?
The synthesis typically involves coupling 4-cyanophenol with a butanoic acid derivative. A common method includes:
- Step 1 : Reacting 4-cyanophenol with a halogenated butanoic acid (e.g., 4-bromobutyric acid) under basic conditions to form the phenoxy bond.
- Step 2 : Purification via recrystallization or column chromatography to isolate the product .
Optimization : Adjusting reaction temperature (60–80°C) and molar ratios (1:1.2 phenol:halide) improves yield. Kinetic studies for similar phenoxybutanoic acids suggest longer reaction times (12–24 hours) enhance efficiency .
Q. How should researchers characterize the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the cyanophenyl group (δ ~7.6 ppm for aromatic protons) and butanoic acid chain (δ ~2.5 ppm for CH) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (CHNO; theoretical ~205.21 g/mol) .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm) and nitrile (C≡N, ~2240 cm) stretches .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust .
- Storage : Keep in a dry, cool (2–8°C) environment in airtight containers to prevent degradation .
- Disposal : Follow hazardous waste guidelines for nitrile-containing compounds .
Advanced Research Questions
Q. How does the electron-withdrawing cyano group influence the reactivity of this compound in medicinal chemistry applications?
The cyano group enhances electrophilic character, improving binding to enzymes or receptors. For example:
Q. What experimental strategies can resolve contradictions in biological activity data for this compound derivatives?
- Dose-Response Curves : Perform assays across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Computational Docking : Use tools like AutoDock to predict binding modes and identify steric/electronic clashes in conflicting studies .
- Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out degradation as a cause of variability .
Q. How can researchers design experiments to probe the compound’s role in modulating plant hormone pathways?
- Auxin Pathway Assays : Test auxin-responsive gene expression (e.g., DR5::GUS reporters) in Arabidopsis thaliana. Phenoxybutanoic acids are known substrates for GH3 acyl acid amido synthetases, which regulate hormone homeostasis .
- Enzyme Kinetics : Measure and with recombinantly expressed GH3.15 enzyme to quantify conjugation efficiency .
Q. What advanced computational methods are suitable for predicting the environmental fate of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
